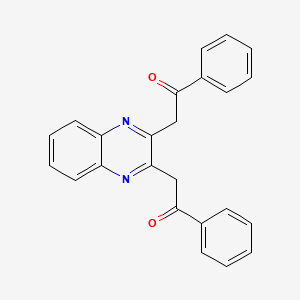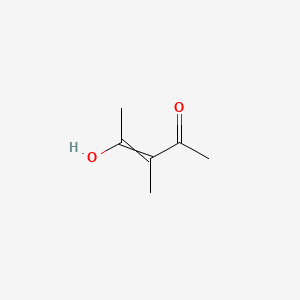
P-nitro-N-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-nitro-N-methylaniline hydrochloride is an organic compound with the chemical formula C7H8N2O2·HCl. It is a derivative of aniline, where the amino group is substituted with a nitro group at the para position and a methyl group on the nitrogen atom. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-nitro-N-methylaniline hydrochloride typically involves a multi-step process starting from aniline. The first step is the protection of the amino group by acetylation to form acetanilide. This is followed by nitration to introduce the nitro group at the para position, resulting in p-nitroacetanilide. Finally, the deprotection of the acetyl group yields p-nitroaniline, which is then methylated to form P-nitro-N-methylaniline. The hydrochloride salt is obtained by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
P-nitro-N-methylaniline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl group on the nitrogen can be oxidized to form N-methyl-N-oxide derivatives.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Major Products Formed
Reduction: P-amino-N-methylaniline
Substitution: Various substituted anilines depending on the nucleophile used
Oxidation: N-methyl-N-oxide derivatives
Scientific Research Applications
P-nitro-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein labeling.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of P-nitro-N-methylaniline hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methyl group on the nitrogen can influence the compound’s lipophilicity and its ability to cross cell membranes. These properties make it useful in studies involving enzyme inhibition and protein interactions .
Comparison with Similar Compounds
Similar Compounds
N-methylaniline: Similar structure but lacks the nitro group.
P-nitroaniline: Similar structure but lacks the methyl group on the nitrogen.
N,N-dimethylaniline: Contains two methyl groups on the nitrogen but lacks the nitro group.
Uniqueness
P-nitro-N-methylaniline hydrochloride is unique due to the presence of both the nitro group and the methyl group on the nitrogen. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it useful in various scientific applications .
Properties
Molecular Formula |
C7H9ClN2O2 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
N-methyl-4-nitroaniline;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-8-6-2-4-7(5-3-6)9(10)11;/h2-5,8H,1H3;1H |
InChI Key |
BOKYOFNXTSEUOP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


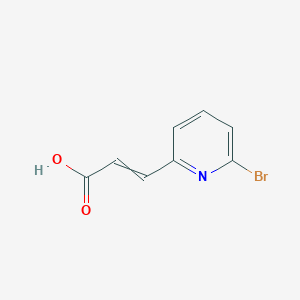

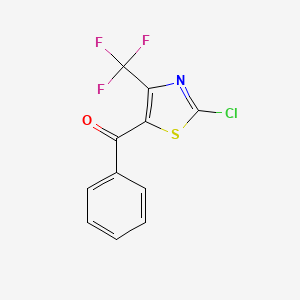
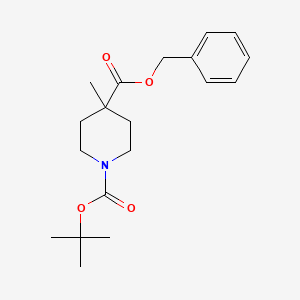
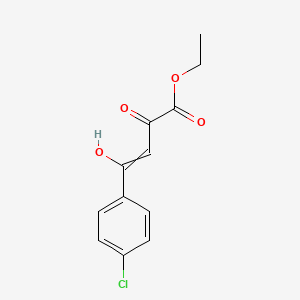
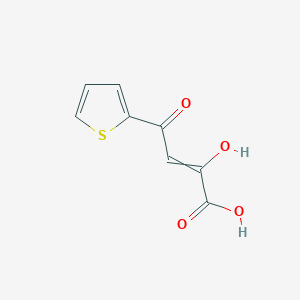
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine](/img/structure/B12446067.png)


![2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12446083.png)
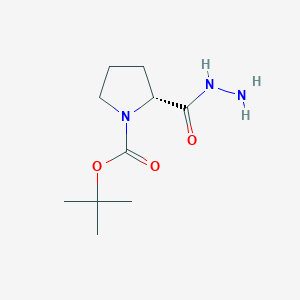
![7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B12446087.png)
